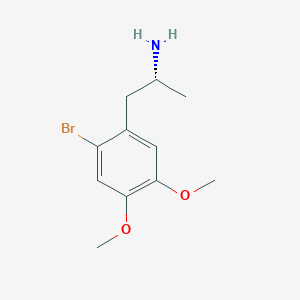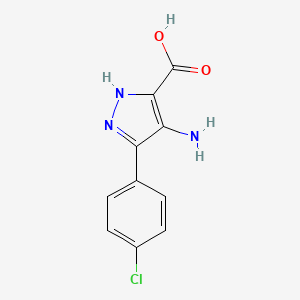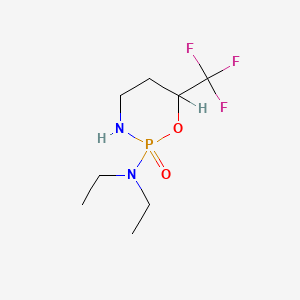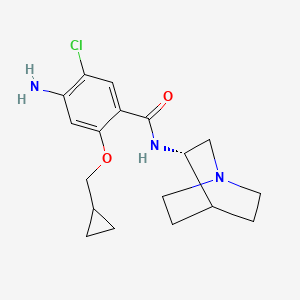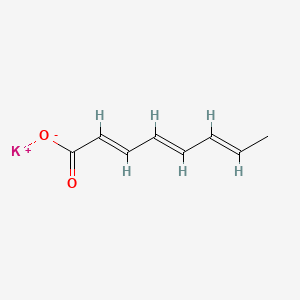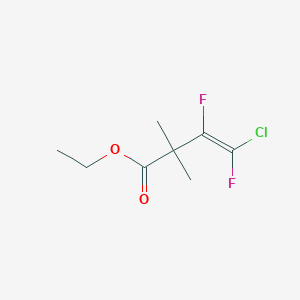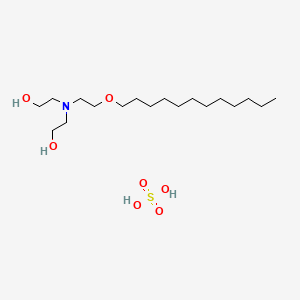
Triethanolamine lauryl ether sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethanolamine lauryl ether sulfate is a widely recognized anionic surfactant. It is known for its ability to produce stable foams, excellent cleaning capabilities, and efficient emulsification. This compound is mild and environmentally friendly, making it a preferred ingredient in various industries, particularly in cleaning and personal care products .
準備方法
Synthetic Routes and Reaction Conditions
Triethanolamine lauryl ether sulfate is synthesized through the esterification of lauryl alcohol with sulfuric acid, followed by neutralization with triethanolamine . The reaction conditions typically involve controlled temperatures and the use of a continuous reactor system, such as a falling film reactor, to ensure efficient production.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of ethylene oxide and aqueous ammonia to produce triethanolamine, which is then reacted with lauryl sulfate . The process is optimized to control the stoichiometry of the reactants, ensuring high purity and yield of the final product.
化学反応の分析
Types of Reactions
Triethanolamine lauryl ether sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonates.
Reduction: This reaction can reduce the sulfate group to a hydroxyl group.
Substitution: This reaction can involve the replacement of the sulfate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include sulfonates, hydroxyl derivatives, and substituted ethers, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Triethanolamine lauryl ether sulfate has a wide range of scientific research applications:
作用機序
Triethanolamine lauryl ether sulfate acts as a surfactant by reducing the surface tension of aqueous solutions. This allows it to emulsify oils and solubilize hydrophobic compounds. The triethanolamine component neutralizes the electrical charge of the molecule, enhancing its water solubility and hydrophilic character . The lauryl ether sulfate component provides the hydrophobic tail that interacts with oils and dirt, allowing for their removal from surfaces.
類似化合物との比較
Similar Compounds
Sodium lauryl sulfate: Another widely used surfactant with similar foaming and cleaning properties.
Ammonium lauryl sulfate: Similar in function but with different solubility and stability characteristics.
Cocamidopropyl betaine: A milder surfactant often used in combination with other surfactants to enhance performance.
Uniqueness
Triethanolamine lauryl ether sulfate is unique due to its combination of mildness, environmental friendliness, and excellent foaming and cleaning capabilities. Its near-neutral pH and non-irritating properties make it suitable for use in products designed for sensitive skin, such as children’s shampoos and detergents .
特性
CAS番号 |
27028-82-6 |
|---|---|
分子式 |
C18H41NO7S |
分子量 |
415.6 g/mol |
IUPAC名 |
2-[2-dodecoxyethyl(2-hydroxyethyl)amino]ethanol;sulfuric acid |
InChI |
InChI=1S/C18H39NO3.H2O4S/c1-2-3-4-5-6-7-8-9-10-11-17-22-18-14-19(12-15-20)13-16-21;1-5(2,3)4/h20-21H,2-18H2,1H3;(H2,1,2,3,4) |
InChIキー |
ALOVPZWOOLXQEU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOCCN(CCO)CCO.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


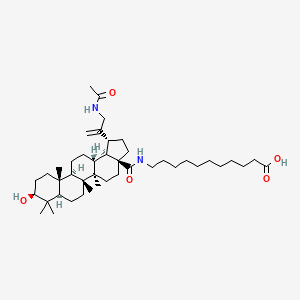
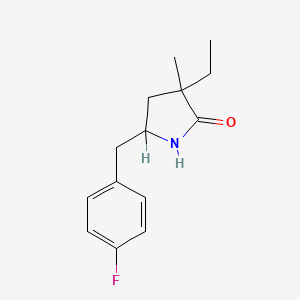
![4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12736226.png)
